![molecular formula C7H11N3OS B13176461 1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)
1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound that features a pyrazole ring fused with a thiolane ring.
Métodos De Preparación
The synthesis of 1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a thiolane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thiol derivatives.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Aplicaciones Científicas De Investigación
1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing biological processes such as cell proliferation and apoptosis .
Comparación Con Compuestos Similares
1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one can be compared with other pyrazole and thiolane derivatives:
Pyrazole Derivatives: Compounds like 3-aminopyrazole and 4-aminopyrazole share the pyrazole ring but differ in their functional groups and biological activities.
Thiolane Derivatives: Similar compounds include thiolane-2-thione and thiolane-3-one, which have different substituents on the thiolane ring.
The uniqueness of this compound lies in its combined pyrazole-thiolane structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11N3OS |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
1-(1H-pyrazol-4-ylimino)thiolane 1-oxide |
InChI |
InChI=1S/C7H11N3OS/c11-12(3-1-2-4-12)10-7-5-8-9-6-7/h5-6H,1-4H2,(H,8,9) |
Clave InChI |
XYASYVNGDHHGGB-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=NC2=CNN=C2)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


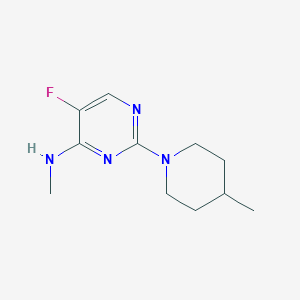
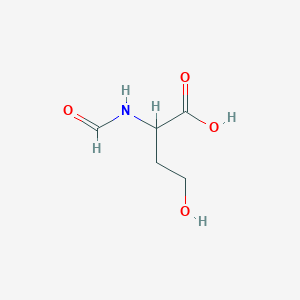
![3-{[(2-Methylbutan-2-YL)amino]methyl}benzonitrile](/img/structure/B13176381.png)

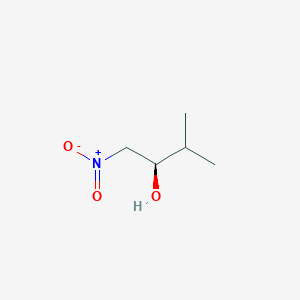
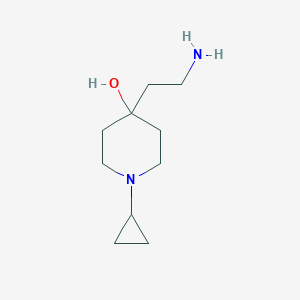

![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)
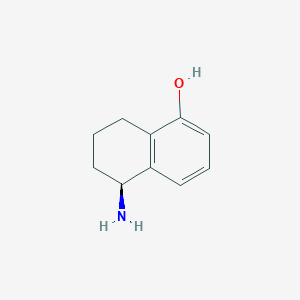
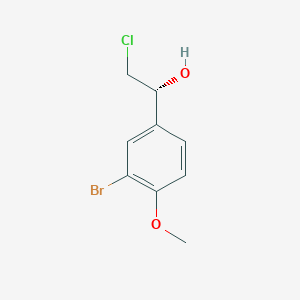

![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
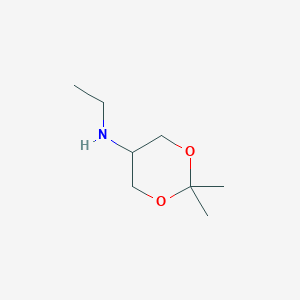
![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
